REACTION_CXSMILES
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[C:1](OC(=O)C)(=[O:3])[CH3:2].[OH:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[O:18][CH3:19]>>[C:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]=1[O:18][CH3:19])(=[O:3])[CH3:2]
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Name
|
|
Quantity
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67.4 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
97.7 g
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Type
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reactant
|
Smiles
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OC1=C(C=C(C(=O)O)C=C1)OC
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Name
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xylenes
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Quantity
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950 mL
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Type
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solvent
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Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The stirred mixture is heated to 115°-125° C.
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Type
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TEMPERATURE
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Details
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heated at 120°-125° C. for 4 to 20 hours under nitrogen
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Duration
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12 (± 8) h
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Type
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CUSTOM
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Details
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Part of the liquid is then removed by distillation at about 150° bath temperature to a volume of about 700 ml
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Name
|
|
Type
|
product
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Smiles
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C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |